(S)-1-(2-Methoxyphenyl)ethanamine hydrochloride chemical properties
(S)-1-(2-Methoxyphenyl)ethanamine hydrochloride chemical properties
Technical Profile: (S)-1-(2-Methoxyphenyl)ethanamine Hydrochloride [1][2]
Executive Summary
(S)-1-(2-Methoxyphenyl)ethanamine hydrochloride (also known as (S)-2-methoxy-α-methylbenzylamine HCl) is a high-value chiral building block used in the asymmetric synthesis of pharmaceutical intermediates.[1][2] Distinguished by the ortho-methoxy substituent on the phenyl ring, this compound offers unique steric and electronic properties compared to its para- and meta- isomers.[1][3] It serves two primary functions in drug development: as a chiral auxiliary for inducing stereoselectivity in C-C bond formation and as a resolving agent for the optical purification of chiral acids.[3]
Chemical Identity & Physicochemical Properties
The hydrochloride salt is the preferred form for storage and handling due to the oxidative instability and volatility of the free amine.[3]
Table 1: Chemical Identification
| Parameter | Details |
| IUPAC Name | (1S)-1-(2-methoxyphenyl)ethanamine hydrochloride |
| Common Name | (S)-2-Methoxy-α-methylbenzylamine HCl |
| CAS Number (Free Base) | 68285-24-5 (Primary Reference) |
| CAS Number (HCl Salt) | Not widely indexed; typically prepared in situ or referenced via free base.[1][2] |
| Molecular Formula | C₉H₁₃NO[1][3][4] · HCl |
| Molecular Weight | 187.67 g/mol (Salt); 151.21 g/mol (Free Base) |
| Chirality | (S)-Enantiomer |
| SMILES | CN.Cl |
Table 2: Physical Properties
| Property | Value / Description | Note |
| Appearance | White to off-white crystalline solid | Free base is a colorless liquid.[1][2][3][5] |
| Melting Point | >200°C (Decomposes) | Typical for amine hydrochlorides.[1][3] |
| Solubility | High in Water, Methanol, Ethanol | Low solubility in non-polar solvents (Hexane). |
| Hygroscopicity | Moderate | Store in desiccated conditions.[1][3] |
| Optical Rotation | Negative (-) direction (neat/methanol) | Specific rotation |
Synthetic Pathways & Manufacturing
The synthesis of (S)-1-(2-methoxyphenyl)ethanamine hydrochloride is achieved through two primary industrial routes: Classical Optical Resolution and Asymmetric Reductive Amination .[1]
Method A: Classical Optical Resolution (Scalable)
This method is preferred for bulk manufacturing due to lower catalyst costs.[1][3] It relies on the formation of diastereomeric salts using inexpensive chiral acids.[3]
-
Racemization: Start with racemic 1-(2-methoxyphenyl)ethylamine.[1][3]
-
Salt Formation: React with (S)-(+)-Mandelic acid or L-Tartaric acid in ethanol/water.[1][3]
-
Fractional Crystallization: The (S)-amine-(S)-acid salt crystallizes out due to lower solubility compared to the (R)-(S) diastereomer.[1]
-
Basification: Treat the purified salt with NaOH to release the (S)-free base.[1][3]
-
Salt Formation: React with anhydrous HCl in diethyl ether or isopropanol to precipitate the target hydrochloride salt.[3]
Method B: Asymmetric Reductive Amination (High Purity)
Used for high-value, small-batch synthesis where enantiomeric excess (ee) >99% is required immediately.[1]
-
Reagents: Ammonium formate, Chiral Iridium or Rhodium catalyst (e.g., [Cp*RhCl2]2 with chiral diamine ligand).
-
Mechanism: Enantioselective hydride transfer to the in situ formed imine.[3]
Process Visualization: Optical Resolution Cycle
The following diagram illustrates the resolution workflow, a critical process for isolating the (S)-enantiomer.
Figure 1: Workflow for the optical resolution of the racemic amine to the desired (S)-HCl salt.[1]
Applications in Drug Discovery
Chiral Auxiliary
(S)-1-(2-Methoxyphenyl)ethanamine acts as a powerful chiral auxiliary in the synthesis of enantiopure carboxylic acids and aldehydes.[1]
-
Mechanism: It forms a diastereomeric imine or amide with a prochiral substrate.[3] The steric bulk of the ortho-methoxy group, combined with the α-methyl group, creates a highly defined "chiral pocket" that blocks one face of the molecule, forcing incoming reagents (nucleophiles or electrophiles) to attack from the opposite side.
-
Advantage: The ortho-methoxy group provides additional coordination sites (via the oxygen lone pair) for metal catalysts (e.g., Lithium or Magnesium), enhancing rigidity and stereocontrol compared to the unsubstituted phenylethylamine.[1]
Resolving Agent
Due to its basicity and rigid structure, this amine is used to resolve racemic acids, such as:
-
Chiral carboxylic acid intermediates (e.g., Ibuprofen analogs)[1]
-
Protocol: The amine is mixed with the racemic acid in a 1:1 molar ratio in a solvent like methanol.[3] The resulting diastereomeric salts are separated by crystallization.[3]
Analytical Characterization
To validate the identity and purity of the compound, the following analytical signals are diagnostic:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 8.5 ppm (br s, 3H): Ammonium protons (-NH₃⁺).[1]
-
δ 7.2 - 6.9 ppm (m, 4H): Aromatic ring protons.[1]
-
δ 4.6 ppm (q, 1H): Chiral center methine (-CH-).[1]
-
δ 3.8 ppm (s, 3H): Ortho-methoxy group (-OCH₃).[1] Note: This singlet is distinct from the para-isomer, appearing slightly downfield due to the ortho position.
-
δ 1.5 ppm (d, 3H): Methyl doublet (-CH₃).[1]
-
-
Chiral HPLC:
Handling, Stability & Safety
-
Storage: The hydrochloride salt is hygroscopic.[3] Store in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) at 2-8°C.
-
Stability: Stable in solid form.[3] Aqueous solutions should be used immediately to prevent slow racemization or oxidation.[1][3]
-
Hazards (GHS Classification):
References
-
Thermo Fisher Scientific. (S)-1-(2-Methoxyphenyl)ethylamine, ChiPros™, 99%, ee 98+% Product Specification.[1] Retrieved from .[1]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74896, 2-Methoxyphenethylamine.[1][3] Retrieved from .[1]
-
ChemicalBook. (S)-1-(2-Methoxyphenyl)ethylamine Properties and Suppliers. Retrieved from .[1]
-
TCI Chemicals. Chiral Auxiliaries and Optical Resolving Agents Technical Review. Retrieved from .[1]
-
Accela ChemBio. (S)-1-(2-Methoxyphenyl)ethanamine Product Data. Retrieved from .[1]
Sources
- 1. (S)-1-(4-Methoxyphenyl)ethylamine | C9H13NO | CID 793467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1551680-75-1,2-(2-bromo-4-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 2-Methoxyphenethylamine | C9H13NO | CID 74896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-(-)-1-(4-Methoxyphenyl)ethylamine | CAS#:41851-59-6 | Chemsrc [chemsrc.com]
- 5. 202185-84-0,Homopiperazine-1,4-bis(2-ethanesulfonic acid)-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
